molecular formula C15H9ClFN B174509 4-Chloro-6-fluoro-2-phenylquinoline CAS No. 103914-45-0

4-Chloro-6-fluoro-2-phenylquinoline

Cat. No.: B174509
CAS No.: 103914-45-0
M. Wt: 257.69 g/mol
InChI Key: QCRHWRDDABONAH-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-phenylquinoline is a halogenated quinoline derivative characterized by a chloro group at position 4, a fluoro group at position 6, and a phenyl substituent at position 2 of the quinoline scaffold. Halogenated quinolines are often explored for their bioactivity, particularly as antitumor, antimicrobial, or herbicidal agents, owing to the electronic effects of halogens and the aromatic stability of the quinoline core .

Properties

CAS No.

103914-45-0

Molecular Formula

C15H9ClFN

Molecular Weight

257.69 g/mol

IUPAC Name

4-chloro-6-fluoro-2-phenylquinoline

InChI

InChI=1S/C15H9ClFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H

InChI Key

QCRHWRDDABONAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl

Synonyms

4-Chloro-6-fluoro-2-phenylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence the compound's properties. Below is a comparative table of key analogs:

Compound Name Substituents Molecular Formula Key Features References
4-Chloro-6-fluoro-2-phenylquinoline Cl (C4), F (C6), Ph (C2) C₁₅H₉ClFN Balanced lipophilicity; potential enhanced bioavailability via fluorine N/A
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline Cl (C4), OMe (C6), CF₃ (C2) C₁₁H₇ClF₃NO Methoxy (electron-donating) vs. fluoro; CF₃ increases steric bulk
4-Chloro-6-nitro-2-phenylquinoline Cl (C4), NO₂ (C6), Ph (C2) C₁₅H₉ClN₂O₂ Nitro group (strong electron-withdrawing) enhances reactivity
4-Chloro-2-phenylquinoline Cl (C4), Ph (C2) C₁₅H₁₀ClN Absence of C6 substituent reduces polarity and electronic effects
8-Chloro-6-fluoroquinoline Cl (C8), F (C6) C₉H₅ClFN Positional isomerism alters electronic distribution and binding affinity

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in 4-Chloro-6-nitro-2-phenylquinoline (C₁₅H₉ClN₂O₂) may increase electrophilicity, favoring reactions like nucleophilic aromatic substitution compared to the fluoro analog .
  • Positional Isomerism: 8-Chloro-6-fluoroquinoline (C₉H₅ClFN) demonstrates how halogen positioning affects molecular symmetry and dipole moments, influencing crystallinity and solubility .

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